2-Cyclopropylthiazole

Descripción general

Descripción

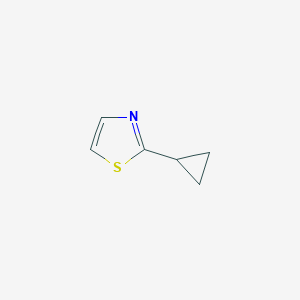

2-Cyclopropylthiazole is a heterocyclic compound characterized by a thiazole ring substituted with a cyclopropyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with α-haloketones in the presence of a base, leading to the formation of the thiazole ring. Another approach involves the use of Lawesson’s reagent or phosphorus decasulfide as sulfur-transferring agents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common practices to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 2-Cyclopropylthiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: N-bromosuccinimide, sulfuryl chloride.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and halogenated thiazoles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

2-Cyclopropylthiazole derivatives have been studied for their antimicrobial properties. Research indicates that modifications to the thiazole ring can enhance antibacterial activity against various strains of bacteria. For instance, a study demonstrated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotic agents .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of this compound. Compounds derived from this structure have shown promise in reducing inflammation in animal models. A specific derivative was tested in vivo and demonstrated a reduction in pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study: Synthesis and Evaluation

A recent study synthesized several this compound derivatives and evaluated their biological activities. The synthesis involved a straightforward cyclization process, followed by biological assays to assess antimicrobial and anti-inflammatory effects. The results highlighted the structure-activity relationship, indicating that specific substitutions on the thiazole ring significantly affected potency .

Agrochemicals

Pesticidal Activity

this compound has been explored for its application as a pesticide. Research has indicated that certain derivatives exhibit effective insecticidal properties against agricultural pests. A study found that a specific this compound derivative had an LC50 value lower than commercial pesticides, suggesting it could be a viable alternative in pest management strategies .

Herbicidal Properties

In addition to insecticides, this compound compounds have shown herbicidal activity. Field trials demonstrated that these compounds could effectively inhibit the growth of common weeds without causing significant harm to crop plants, making them suitable candidates for further development in sustainable agriculture practices .

Materials Science

Polymer Additives

In materials science, this compound has been investigated as an additive in polymer formulations. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. A study reported that polymers containing this compound displayed improved tensile strength and resistance to thermal degradation compared to standard formulations .

Data Tables

| Application Area | Property Tested | Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Significant inhibition against S. aureus and E. coli |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |

| Agrochemicals | Insecticidal Activity | LC50 lower than commercial pesticides |

| Herbicidal Activity | Effective growth inhibition of common weeds | |

| Materials Science | Thermal Stability | Enhanced tensile strength in polymer formulations |

Mecanismo De Acción

The mechanism of action of 2-Cyclopropylthiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, this compound can act as an agonist or antagonist, influencing signal transduction processes .

Comparación Con Compuestos Similares

- 2-Cyclopropylthiazole-5-carbaldehyde

- This compound-5-carboxylic acid

Comparison: Compared to its analogs, this compound exhibits unique reactivity due to the presence of the cyclopropyl group, which imparts steric and electronic effects. This uniqueness makes it a valuable compound in the synthesis of novel pharmaceuticals and materials .

Actividad Biológica

2-Cyclopropylthiazole is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, including antifungal, anticonvulsant, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen. The cyclopropyl group enhances the compound's biological activity by influencing its interaction with various biological targets.

Antifungal Activity

Recent studies have demonstrated that thiazole derivatives, including this compound, exhibit significant antifungal properties. For instance, a series of novel thiazole derivatives were synthesized and evaluated against Candida species. The results indicated that compounds containing the cyclopropyl moiety showed minimum inhibitory concentrations (MICs) ranging from 0.015 to 7.81 µg/ml, comparable or superior to established antifungal agents like nystatin .

Table 1: Antifungal Activity of Thiazole Derivatives

| Compound | MIC (µg/ml) | Activity against Candida spp. |

|---|---|---|

| This compound | 0.015 - 7.81 | High |

| Nystatin | - | Reference |

Anticonvulsant Activity

In addition to antifungal properties, this compound has shown promise as an anticonvulsant agent. Research involving various thiazole derivatives indicated significant anticonvulsant effects in mouse models, particularly in chemically-induced seizure tests. Notably, compounds similar to this compound exhibited protective effects without impairing motor skills .

Table 2: Anticonvulsant Activity in Animal Models

| Compound | Test Type | Effective Dose (ED50) | Protection Rate (%) |

|---|---|---|---|

| This compound | MES test | - | 100% |

| Reference Compound | - | - | - |

Anticancer Activity

The anticancer potential of thiazoles has also been explored extensively. Studies have reported that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain derivatives demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Table 3: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | <1 |

| Doxorubicin | - | Reference |

Case Studies and Research Findings

- Antifungal Efficacy : A study evaluating the efficacy of cyclopropyl-containing thiazoles against clinical isolates of Candida spp. found that several derivatives maintained high activity at non-cytotoxic concentrations for mammalian cells .

- Anticonvulsant Properties : In a series of experiments involving PTZ-induced seizures in mice, compounds structurally related to this compound provided substantial protection against seizures while preserving motor function .

- Molecular Docking Studies : Molecular docking analyses have suggested that the antifungal activity of thiazoles may be attributed to their interaction with secreted aspartic proteinase (SAP), indicating a specific target for therapeutic intervention in fungal infections .

Propiedades

IUPAC Name |

2-cyclopropyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-2-5(1)6-7-3-4-8-6/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKNZQKHKDESCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159821-56-3 | |

| Record name | 2-cyclopropyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.